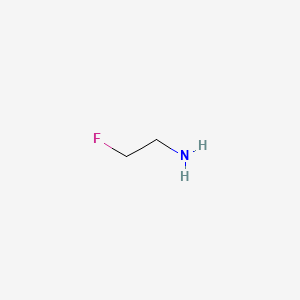

2-fluoroethanamine

Description

Significance of Vicinal Fluoroamines in Advanced Chemical Synthesis and Design

Vicinal fluoroamines, such as 2-fluoroethanamine, are considered privileged structural motifs in advanced chemical synthesis, particularly in the realm of drug discovery and agrochemicals. nih.gov The introduction of a fluorine atom adjacent to an amine can significantly enhance a molecule's biological activity and pharmacokinetic profile. researchgate.net This is attributed to several key effects imparted by the fluorine atom.

One of the most significant advantages is the increased metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.govwikipedia.org When a C-F bond is installed in a molecule, it can protect adjacent sites from common metabolic pathways like oxidation, thereby prolonging the compound's active duration in a biological system. alfa-chemistry.com

The unique reactivity of vicinal fluoroamines also makes them valuable building blocks in organic synthesis. lookchem.com They serve as key intermediates for creating a wide range of more complex fluorinated pharmaceuticals, pesticides, and dyes. lookchem.com The ability to use these simple, fluorinated synthons allows for the efficient construction of intricate molecular architectures that benefit from the unique properties of fluorine. st-andrews.ac.uk

| Feature | Impact of Vicinal Fluorine |

| Metabolic Stability | The high strength of the C-F bond enhances resistance to enzymatic degradation, increasing the half-life of the active compound. researchgate.netwikipedia.orgalfa-chemistry.com |

| Binding Affinity | Fluorine's electronegativity can create favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug. researchgate.netresearchgate.net |

| Bioavailability & Lipophilicity | The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes. alfa-chemistry.comthe-innovation.org The pKa of the vicinal amine can also be adjusted, improving absorption. alfa-chemistry.com |

| Conformational Control | Stereoelectronic effects, such as the gauche effect, allow for predictable control over the molecule's three-dimensional shape, which is crucial for precise interaction with biological targets. st-andrews.ac.ukacs.org |

Overview of Unique Stereoelectronic and Reactivity Profiles Induced by Fluorine

The fluorine atom in this compound induces powerful stereoelectronic effects that dictate the molecule's preferred conformation and reactivity. wikipedia.org Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.orgresearchgate.net In vicinal fluoroamines, the most prominent of these is the gauche effect .

Contrary to what steric hindrance would suggest, the gauche conformation of 1,2-disubstituted ethanes with electronegative substituents is often more stable than the anti conformation. wikipedia.org In this compound, this means the conformation where the fluorine atom and the amino group are in a gauche relationship (dihedral angle of ~60°) is energetically favored over the anti conformation where they are opposite each other (180°). researchgate.net This preference is particularly strong when the amine is protonated to form an ammonium (B1175870) salt. researchgate.netbeilstein-journals.org

Two primary explanations account for the gauche effect in this context:

Electrostatic Interactions: The C-F bond is highly polarized, with a partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the carbon. In the protonated form, 2-fluoroethylammonium, the nitrogen atom carries a formal positive charge. The gauche conformation brings the partially negative fluorine and the positively charged ammonium group into proximity, resulting in a stabilizing electrostatic (charge-dipole) attraction. researchgate.netbeilstein-journals.orgnih.gov This interaction is considered a dominant force stabilizing the gauche conformer, even in aqueous solutions where such effects might be expected to be attenuated. beilstein-journals.orgnih.gov

The high electronegativity of fluorine also influences the molecule's reactivity through inductive effects. It withdraws electron density along the carbon-carbon bond, which can lower the basicity (pKa) of the amine compared to its non-fluorinated analog, ethylamine (B1201723). alfa-chemistry.com This modification of pKa can be critical for optimizing a drug's absorption and distribution profile. alfa-chemistry.com The strong C-F bond not only confers metabolic stability but also makes the fluorine atom a poor leaving group in nucleophilic substitution reactions, directing reactivity to other parts of the molecule.

| Conformer | Dihedral Angle (F-C-C-N) | Relative Stability |

| Gauche | ~60° | More Stable. Stabilized by hyperconjugation (σ C-H → σ* C-F) and electrostatic attraction between the electronegative fluorine and the (protonated) amine group. wikipedia.orgresearchgate.netbeilstein-journals.orgnih.gov |

| Anti | 180° | Less Stable. Lacks the optimal orbital alignment for stabilizing hyperconjugative interactions and misses the favorable electrostatic attraction present in the gauche form. Steric repulsion is minimized but is overcome by stabilizing electronic effects. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FN/c3-1-2-4/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURHRJBOFNDYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193607 | |

| Record name | Ethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-34-8 | |

| Record name | Ethanamine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoroethanamine and Its Derivatives

Catalytic and Green Chemistry Approaches in 2-Fluoroethanamine Production

The synthesis of this compound and its derivatives is of significant interest due to their utility as building blocks in pharmaceuticals, agrochemicals, and materials science. As the chemical industry increasingly prioritizes sustainability and efficiency, catalytic and green chemistry approaches are becoming paramount in the production of such valuable compounds. These methodologies aim to minimize waste, reduce energy consumption, employ safer reagents and solvents, and improve reaction selectivity and atom economy.

Established Industrial Synthesis Route from 2-Fluoroethanol

A well-established industrial pathway for producing this compound hydrochloride involves a multi-step synthesis starting from 2-fluoroethanol. This process, while not strictly catalytic in its entirety, represents a scalable and high-purity method that has been optimized for industrial production. The key steps include:

Tosylation: 2-Fluoroethanol is reacted with p-toluenesulfonyl chloride (tosyl chloride) under heating and drying protection to form the corresponding 2-fluoroethyl tosylate intermediate.

Phthalimide (B116566) Substitution: The 2-fluoroethyl tosylate is then heated with potassium phthalimide in a solvent like N,N-dimethylformamide (DMF) to yield N-(2-fluoroethyl)phthalimide.

Hydrazinolysis: The phthalimide protecting group is subsequently cleaved using hydrazine (B178648) hydrate (B1144303) under heating, liberating this compound.

Isolation: The free amine is then treated with hydrochloric acid (HCl) to afford 2-fluoroethylamine hydrochloride, which can be isolated as a solid with high purity (typically ≥95%).

| Step | Reagents | Conditions | Product | Yield/Purity |

| 1. Tosylation | 2-Fluoroethanol, p-toluenesulfonyl chloride | Heating (90–120 °C, 5–11 hours), drying protection | 2-Fluoroethyl tosylate | N/A |

| 2. Phthalimide Substitution | 2-Fluoroethyl tosylate, Potassium phthalimide | DMF, Heating (80–120 °C, 30–45 minutes) | N-(2-Fluoroethyl)phthalimide | N/A |

| 3. Hydrazinolysis | N-(2-Fluoroethyl)phthalimide, Hydrazine hydrate | Heating (80–81 °C, 1–2 hours) | This compound | N/A |

| Isolation | HCl treatment | N/A | 2-Fluoroethylamine hydrochloride | ≥95% purity |

Emerging Catalytic and Green Methodologies for Fluorinated Amines

Beyond the established route, significant research is focused on developing more direct, catalytic, and environmentally benign methods for synthesizing fluorinated amines, which could be adapted for this compound production. These approaches leverage various catalytic systems and green chemistry principles:

Hydrogenation Reduction: Catalytic hydrogenation of fluorine-containing nitro compounds using catalysts such as palladium on carbon (Pd/C) is a recognized method for the economical and sustainable production of fluorinated amines alfa-chemistry.com. This process utilizes hydrogen gas as the reducing agent, offering high atom economy.

Biocatalysis: Enzymatic synthesis, employing enzymes like reductive aminases and transaminases, presents a highly sustainable and economical route to fluorinated chiral amines. These biocatalysts can convert readily available prochiral substrates or ketones into desired fluorinated amine products with high selectivity and under mild conditions nih.gov.

Organocatalysis: Organocatalytic strategies, such as sequential asymmetric α-fluorination of aldehydes followed by reductive amination, have been developed to access β-fluoroamines researchgate.net. These metal-free approaches offer excellent stereocontrol and align with green chemistry principles by avoiding toxic metal catalysts.

Metal-Catalyzed Functionalization: Transition metal catalysis, including nickel-catalyzed N-arylation of fluoroalkylamines, demonstrates the potential for efficient C-N bond formation. Such catalytic systems can enable the synthesis of complex fluorinated amine derivatives under potentially milder conditions than traditional methods researchgate.net.

Continuous Flow Chemistry: The adoption of continuous flow reactors with recyclable organocatalysts offers a green and efficient platform for chemical synthesis. For instance, the use of supported catalysts in flow systems can facilitate the synthesis of heterocyclic compounds using CO2 as a C1 source, showcasing an approach that minimizes waste and enhances catalyst reusability rsc.org.

These catalytic and green chemistry approaches aim to reduce the environmental footprint associated with chemical synthesis by minimizing hazardous waste, decreasing energy input, and utilizing more sustainable reagents and reaction conditions.

Chemical Transformations and Mechanistic Insights into 2 Fluoroethanamine Reactivity

Nucleophilic Reactivity and Derivatization Strategies

The primary amine functionality of 2-fluoroethanamine makes it a versatile nucleophile, enabling a range of derivatization reactions. These include acylation, N-alkylation, and the formation of imines and Schiff bases, each offering pathways to more complex molecular architectures.

Acylation Reactions of the Amine Functionality

Acylation is a fundamental transformation for primary amines, serving to protect the amine group or to introduce amide functionalities. This compound readily undergoes acylation reactions. For instance, acylation with benzoyl chloride has been demonstrated to yield benzamide (B126) derivatives from related fluoroethylamine structures, indicating the susceptibility of the amine to electrophilic acylating agents d-nb.info.

Efficient methods for amine acetylation have been developed, such as a catalyst- and solvent-free approach utilizing acetic anhydride (B1165640) mdpi.com. This reaction proceeds via the nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride, followed by elimination of acetic acid. Another effective protocol employs trimethylsilyl (B98337) acetate (B1210297) in dichloromethane, which facilitates amine acylation under mild, room-temperature conditions, often achieving excellent yields (92-99%) for various acylated products, including amides arkat-usa.org. These methods highlight the ease with which the amine group of this compound can be derivatized.

N-Alkylation Pathways: Selectivity and Mechanistic Investigations

N-alkylation of this compound can be achieved through various catalytic and stoichiometric methods, offering routes to secondary and tertiary amines.

Catalytic N-Alkylation with Alcohols: Transition metal catalysis, particularly using ruthenium(II) or palladium(II) complexes, enables the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism organic-chemistry.orgrsc.org. This strategy involves the initial dehydrogenation of the alcohol to an aldehyde or imine, followed by reductive amination with the amine. These methods are favored for their sustainability, avoiding toxic alkylating agents and often operating with low catalyst loadings (0.1-1.0 mol%) and good functional group tolerance organic-chemistry.org.

Pd-Mediated Imine Formation and Aniline Addition: Palladium-catalyzed oxidation of primary amines to imines, followed by the addition of an aniline, can also lead to N-alkylation products organic-chemistry.org. This approach is noted for its high atom economy.

Selective Monoalkylation: Achieving selective monoalkylation of primary amines can be challenging due to overalkylation. Strategies employing amine hydrobromides and alkyl bromides under controlled conditions, utilizing competitive deprotonation/protonation mechanisms, have been developed to favor monoalkylation by preventing the secondary amine product from reacting further researchgate.net.

Mechanistic Considerations: The conformational behavior of this compound, particularly when protonated, is influenced by a significant gauche effect, where the C-F bond and the C-N bond tend to orient gauche to each other due to charge-dipole interactions researchgate.net. While not a direct reaction pathway, this conformational preference can subtly influence reactivity and selectivity in certain chemical environments.

Formation of Imines and Schiff Bases from this compound

This compound, like other primary amines, readily forms imines and Schiff bases through condensation reactions with aldehydes and ketones vulcanchem.comresearchgate.netresearchgate.netpeerj.com. The general mechanism involves the nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This is subsequently followed by dehydration to yield the imine (C=N) bond researchgate.netresearchgate.netpeerj.com. Computational studies suggest that this reaction can proceed efficiently even in the absence of acid catalysts in nonpolar solvents, with potential roles for amine auto-protolysis in facilitating the process researchgate.netpeerj.com.

Cycloaddition Reactions and Heterocycle Formation Involving this compound Derivatives

This compound and its derivatives can participate in reactions leading to the formation of various heterocyclic systems, employing both cycloaddition strategies and ring-opening/ring-closing protocols.

[3+2] Cycloadditions with Masked Monofluorodiazoethane Reagents

While [3+2] cycloaddition reactions are a powerful tool for heterocycle synthesis, specific literature detailing the use of masked monofluorodiazoethane reagents in conjunction with this compound derivatives was not found within the scope of the provided search results. General discussions on [3+2] cycloadditions involving organic azides for heterocycle formation are available mdpi.com, and other [3+2] cyclization reactions have been reported mdpi.com, but the direct application of monofluorodiazoethane with this compound derivatives is not explicitly detailed in the retrieved snippets.

Oxidative Ring Opening/Reductive Ring-Closing Protocols for Heterocycle Synthesis

Oxidative ring opening followed by reductive ring-closing protocols represent a significant strategy for synthesizing functionalized saturated N-heterocycles, including those containing fluorine. These methods typically commence with cyclic precursors that undergo oxidative cleavage of a carbon-carbon double bond, generating dialdehyde (B1249045) intermediates. These intermediates are then subjected to reductive amination with primary amines, leading to the formation of the desired heterocyclic ring system u-szeged.hucore.ac.ukx-mol.netugent.be.

Application with Fluoroethylamines: A notable application involves the reductive amination of a tetrahydroisoquinoline precursor with 2-fluoroethylamine. This reaction successfully yielded fluorinated tetrahydroisoquinoline derivatives, with the observation that the efficiency of the reaction, in terms of yield, decreased as the number of fluorine atoms in the amine increased u-szeged.hu.

Compound List:

this compound

Benzoyl chloride

Acetic anhydride

Trimethylsilyl acetate

Dichloromethane (DCM)

Esters

Amides

Thioesters

Benzamide

[18F]Fluoroethylamine

Ruthenium(II) complexes

Palladium(II) complexes

Alcohols

Aldehydes

Ketones

Imines

Schiff bases

Carbinolamine

Tetrahydroisoquinoline precursor

Fluorinated Tetrahydroisoquinolines

Cyclic alkenes

Indene

Dihydronaphthalene

Diformyl intermediates

Benzazepines

2,2-Difluoroethylamine (B1345623)

2,2,2-Trifluoroethylamine

Aniline

Amine hydrobromides

Alkyl bromides

DMF

Masked monofluorodiazoethane reagents

Organic azides

Heterocycles

Electrophilic and Radical Reactivity of this compound Frameworks

The framework of this compound exhibits distinct reactivity patterns, influenced by both the amine functionality and the presence of the fluorine atom.

Electrophilic Reactivity: The fluoroethyl group within this compound can act as an electrophilic partner in certain chemical transformations. Specifically, it has been noted that the fluoroethyl group can participate in alkylation reactions, leading to the formation of quaternary ammonium (B1175870) salts vulcanchem.com. This suggests that under appropriate conditions, the carbon atom bearing the fluorine can be susceptible to nucleophilic attack, although the amine nitrogen is typically the more nucleophilic site.

Radical Reactivity: While the provided literature extensively discusses general radical reaction mechanisms, such as the free-radical halogenation of alkanes involving initiation, propagation, and termination steps fiu.edulumenlearning.comucalgary.caump.edu.mysavemyexams.com, specific details regarding the direct participation of this compound in radical reactions (e.g., as a substrate for radical abstraction or addition) are not extensively detailed in the available search results. The general principles of radical chemistry involve the formation of highly reactive radical species that can abstract atoms or add to double bonds, propagating a chain reaction fiu.edulumenlearning.comump.edu.my. However, direct applications or specific mechanistic studies of this compound within these contexts are not prominent in the reviewed material.

Electronic Effects of Fluorine Substitution on Amine Basicity and Reactivity

The introduction of a fluorine atom into an organic molecule, particularly in proximity to a basic center like an amine, significantly alters its electronic properties, most notably its basicity. Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect) libretexts.orgacs.orgfiveable.mestackexchange.com. This effect arises from the polarization of sigma bonds, where fluorine pulls electron density towards itself libretexts.orgfiveable.me.

When fluorine is positioned on a carbon atom adjacent to the amine nitrogen (e.g., in this compound), this electron withdrawal reduces the electron density on the nitrogen atom acs.orgyuntsg.commasterorganicchemistry.com. Consequently, the lone pair of electrons on the nitrogen becomes less available for protonation, thereby decreasing the amine's ability to accept a proton acs.orgfiveable.memasterorganicchemistry.com. This phenomenon directly translates to a lower basicity and a lower pKa value for the fluorinated amine compared to its non-fluorinated analog acs.orgyuntsg.comnih.govacs.org.

The magnitude of this effect is substantial; for instance, fluorination at the β-position to an amine center can lead to a decrease in pKa of approximately 1.7 units for each additional fluorine atom yuntsg.com. The inductive effect also diminishes with increasing distance between the fluorine atom and the nitrogen atom libretexts.orgfiveable.me.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoroethanamine

Vibrational Spectroscopy (FT-IR, IR) for Conformational and Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a cornerstone technique for identifying functional groups and probing molecular vibrations. For 2-fluoroethanamine (CH₂F-CH₂NH₂), characteristic absorption bands arise from the stretching and bending vibrations of its constituent bonds, namely C-H, C-F, C-N, and N-H.

The presence of the amine group is indicated by N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. The primary amine in this compound would exhibit a characteristic doublet in this region due to symmetric and asymmetric N-H stretching. Additionally, N-H bending (scissoring) modes are expected around 1600 cm⁻¹. The incorporation of fluorine, a highly electronegative atom, significantly influences the vibrational modes. The C-F stretching vibration is a prominent feature, usually appearing in the range of 1000-1100 cm⁻¹, often with strong intensity. The specific position and splitting patterns of these bands can provide insights into the molecular environment and potential hydrogen bonding interactions.

Research on related compounds or derivatives of this compound has provided specific IR data. For instance, in the spectrum of this compound hydrochloride, bands associated with C-H stretching were observed between 2820-2966 cm⁻¹, N-H bending modes around 1564-1670 cm⁻¹, and a distinct C-F stretching vibration at approximately 1035 cm⁻¹ whiterose.ac.ukiucr.org. Other bands in the fingerprint region (below 1500 cm⁻¹) would correspond to C-H bending and C-N stretching vibrations iucr.org.

FT-IR Characteristic Absorption Bands

| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Observed/Cited Range (cm⁻¹) | Reference(s) |

| N-H Stretch (primary amine) | ~3300-3500 | ~3350 | researchgate.net |

| N-H Stretch (symmetric) | ~3300-3400 | (Implied by doublet) | - |

| N-H Stretch (asymmetric) | ~3300-3400 | (Implied by doublet) | - |

| C-H Stretch (aliphatic) | ~2850-2970 | 2966, 2934, 2820 | iucr.org |

| N-H Bend (scissoring) | ~1600-1650 | 1670, 1609, 1564 | iucr.org |

| C-F Stretch | ~1000-1100 | ~1100, 1035 | iucr.orgresearchgate.net |

| C-H Bend (aliphatic) | ~1350-1475 | 1473, 1368, 1322, 1293 | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and relative orientation of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectroscopy, the two methylene (B1212753) groups in this compound (CH₂F-CH₂NH₂) are expected to exhibit distinct signals. The protons of the methylene group adjacent to the fluorine atom (CH₂F) will be deshielded due to fluorine's high electronegativity and will likely appear as a multiplet, split by coupling to the adjacent CH₂NH₂ protons (vicinal coupling) and, more significantly, by a geminal coupling to the fluorine atom. The protons of the methylene group adjacent to the amine (CH₂NH₂) will also appear as a multiplet, influenced by coupling to both the CH₂F protons and the amine protons. The amine protons (-NH₂) themselves typically appear as a broad singlet, which can exchange with solvent or impurities, but may show splitting if exchange is slow.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton. This compound possesses two distinct carbon atoms: the carbon directly bonded to fluorine (CF) and the carbon bonded to the amine group (CH₂). The CF carbon is expected to resonate at a significantly different chemical shift compared to the CH₂ carbon due to the strong electron-withdrawing effect of fluorine. Furthermore, the CF carbon will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom, which is a diagnostic feature. The CH₂ carbon will also be influenced by the adjacent fluorine through a two-bond coupling (²JCF) and by the amine group.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making ¹⁹F NMR a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F nucleus is expected to resonate in a characteristic region, typically found between -180 ppm and -200 ppm, depending on the solvent and specific electronic environment iucr.orgresearchgate.net. The fluorine atom will also couple to the adjacent protons (CH₂F), resulting in a doublet or more complex multiplet, with a significant coupling constant (³JFH).

Data Summary for this compound Spectroscopy

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Notes |

| ¹H (CH₂F) | Expected ~3.5-4.5 | J(F,H) ~45-50, J(H,H) ~10-12 | Multiplet, coupled to F and CH₂NH₂ |

| ¹H (CH₂NH₂) | Expected ~2.5-3.5 | J(H,H) ~10-12, J(N,H) variable | Multiplet, coupled to CH₂F and NH₂ |

| ¹H (NH₂) | Broad singlet | Variable | Exchangeable |

| ¹³C (CF) | Expected ~75-85 | ¹JCF ~170-200 | Quartet due to C-F coupling |

| ¹³C (CH₂) | Expected ~35-45 | ²JCF ~20-30 | Multiplet, coupled to F and CH₂NH₂ |

| ¹⁹F | ~ -180 to -200 | ³JFH ~45-50 | Doublet (or multiplet if coupled to NH₂) |

Note: The ¹H and ¹³C NMR chemical shifts and coupling constants provided are typical ranges and expected values for this compound, as direct experimental data for the pure compound was not extensively detailed in the provided snippets. Data from derivatives iucr.orgresearchgate.net suggest ¹⁹F NMR shifts in the range of -180 to -200 ppm.

Analysis of Coupling Constants and Chemical Shifts for Stereochemical Insights

Coupling constants (J values) in NMR spectroscopy provide invaluable information about the connectivity of atoms and, importantly, the dihedral angles between coupled nuclei. For this compound, the coupling between the fluorine atom and the adjacent protons (³JFH) is typically large, reflecting the direct influence of the electronegative fluorine. The coupling between the two methylene groups (³JHH) can also provide insights into the preferred conformations around the C-C bond, as the magnitude of vicinal coupling constants is dependent on the dihedral angle (Karplus relationship). While this compound itself is achiral, the analysis of coupling constants is crucial for confirming the presence and position of the fluorine atom and the integrity of the ethylamine (B1201723) backbone.

Applications of ¹⁹F NMR in Fluoroamine Research

The ¹⁹F NMR nucleus offers significant advantages in the study of fluorinated compounds, including fluoroamines. Its high gyromagnetic ratio and 100% natural abundance contribute to excellent sensitivity. The absence of endogenous fluorine in biological systems means that ¹⁹F NMR spectra are typically very clean, with no background signals, allowing for facile detection of fluorine-containing molecules. This makes ¹⁹F NMR particularly useful for:

Identification and Quantification: Confirming the presence and quantifying the amount of fluorine-containing compounds in complex mixtures, such as reaction products or biological samples.

Metabolic Studies: Tracking the fate of fluorinated drugs or compounds in biological systems, as metabolites containing fluorine will exhibit distinct ¹⁹F NMR signals.

Reaction Monitoring: Observing the progress of reactions involving fluorination or the synthesis of fluorinated intermediates.

Conformational Analysis: The chemical shift and coupling constants of the ¹⁹F nucleus can be sensitive to conformational changes.

High-Resolution Mass Spectrometry Techniques (ESI, APCI) for Molecular Composition

High-Resolution Mass Spectrometry (HRMS), often coupled with ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is essential for confirming the molecular formula of a compound. These techniques generate ions from the analyte, which are then separated based on their mass-to-charge ratio (m/z).

For this compound (C₂H₆FN), the molecular weight is approximately 63.075 g/mol . HRMS can accurately determine the exact mass, allowing for the unambiguous assignment of its elemental composition. In typical ESI or APCI conditions, this compound would likely be observed as its protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its exact mass plus that of a proton. For example, the exact mass of C₂H₆FN is 63.04848 Da. Therefore, the protonated species [C₂H₆FN + H]⁺ would be expected at an m/z of approximately 64.0558 Da. The fragmentation patterns observed in MS/MS experiments can further aid in structural confirmation by revealing characteristic fragments resulting from the cleavage of bonds within the molecule.

Microwave Spectroscopy and Determination of Rotational Constants

Microwave spectroscopy probes the rotational transitions of molecules in the gas phase. When a molecule absorbs microwave radiation, it transitions between different rotational energy levels. The frequencies of these absorptions are directly related to the molecule's rotational constants, which are inversely proportional to its moments of inertia. By precisely measuring these rotational constants, microwave spectroscopy can yield highly accurate information about the molecule's geometry, including bond lengths and bond angles.

For a molecule like this compound, microwave spectroscopy would provide definitive structural parameters. However, specific data regarding the rotational constants or microwave spectrum of this compound was not found in the provided search results. This technique is particularly valuable for small, volatile molecules and for determining the preferred low-energy conformers in the gas phase.

Compound List

this compound

this compound hydrochloride

N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

2-bromoethanamine

2-chloroethanamine

1-phenyl-2-iodoethanamine

N-carbanoyl-2-fluoroethanamine

2-(3,5-dichlorophenyl)-2-fluoroethan-1-amine (B1485162)

1,3-difluoro-1,3,5,5-tetrakis(trifluoromethyl)cyclohexane (mentioned in context of isomer assignment for ¹⁹F NMR)

tert-Butyl (2-hydroxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaboran-2-yl)phenyl)ethyl)carbamate

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

tert-Butyl N-[3,3-difluoro-2-[4... (incomplete name)

2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone

BTZ 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Theoretical and Computational Investigations of 2 Fluoroethanamine

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely adopted computational tool for investigating molecular properties, including electronic structure, energetics, and conformational landscapes. Its balance of accuracy and computational efficiency makes it suitable for exploring complex molecular systems.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of 2-fluoroethanamine has revealed distinct preferences, particularly influenced by the presence of the electronegative fluorine atom and the amine group, especially upon protonation. Potential energy surfaces (PES) generated through DFT calculations map out the energy landscape as a function of molecular dihedral angles, identifying stable conformers.

The "gauche effect" describes the preference of certain molecules with vicinal polar bonds to adopt a gauche conformation over a more sterically favored anti conformation. In this compound, this effect is notably pronounced in its protonated form.

Neutral this compound: DFT calculations indicate that neutral this compound exhibits a preference for the gauche conformation, though this preference is modest. One study reported a gauche conformer (5a) to be approximately 0.9 kcal mol⁻¹ higher in energy than its corresponding anti conformer (5d) psu.edu. The origins of this preference in the neutral molecule are attributed to stereoelectronic effects, potentially including hyperconjugation, with no significant intramolecular hydrogen bonding observed psu.edu.

Protonated this compound: In stark contrast, the protonated form of this compound displays a strong gauche effect. The energies of the gauche conformers become significantly lower than their anti counterparts. Specifically, protonated systems show gauche conformers that are 7.0 and 7.2 kcal mol⁻¹ lower in energy, respectively, compared to their anti forms psu.edu. Another calculation reported a gauche preference of 5.8 kcal mol⁻¹ for the protonated species researchgate.net. This pronounced preference means that the C–F and C–N⁺H₃ bonds tend to orient gauche to each other, rather than anti nih.gov. Single crystal X-ray diffraction studies of 2-fluoroethylammonium compounds corroborate these computational findings, identifying the same conformational preference in the solid state psu.edunih.gov. For 2,2-difluoroethylamine (B1345623) hydrochloride, a "double gauche effect" has been identified, where both fluorine atoms adopt a gauche relationship with the ammonium (B1175870) group, primarily driven by electrostatic attraction researchgate.netbeilstein-journals.orgd-nb.info.

The stabilization of specific conformations in this compound and its derivatives is a result of interplay between various intramolecular forces.

Electrostatic Interactions: In the protonated forms, electrostatic attraction between the electronegative fluorine atom and the positively charged nitrogen atom is the dominant stabilizing force for the gauche conformation researchgate.netresearchgate.netbeilstein-journals.orgd-nb.inforesearchgate.net. This interaction is often described as a charge-dipole interaction researchgate.net. Even in aqueous solution, where electrostatic interactions are typically attenuated, they remain significant in driving the conformational preference researchgate.netbeilstein-journals.orgd-nb.info.

Hydrogen Bonding: For protonated this compound, intramolecular F···H⁺N hydrogen bonding contributes to the observed conformational preference, providing an additional stabilization energy of approximately 2.6–2.8 kcal mol⁻¹ psu.edu. While this interaction is present, the electrostatic component is considered more significant in driving the strong gauche preference researchgate.net.

Hyperconjugation: Hyperconjugative interactions, such as the electron donation from C–H sigma bonding orbitals into the antibonding orbital of the C–F bond (σCH → σ*CF), also contribute to stabilizing the gauche conformations researchgate.netresearchgate.netbeilstein-journals.orgd-nb.inforesearchgate.net. These effects are particularly noted in neutral organofluorine systems and can play a secondary role in protonated species psu.eduresearchgate.netresearchgate.netbeilstein-journals.orgd-nb.inforesearchgate.net. Natural Bond Orbital (NBO) analysis is a common method used to quantify these hyperconjugative contributions researchgate.netresearchgate.netacs.orgnih.gov.

Electronic Structure and Molecular Orbital Analysis

DFT calculations, often in conjunction with NBO analysis, are employed to understand the electronic distribution and the nature of bonding within this compound. These analyses help in rationalizing the observed conformational preferences and reactivity.

The polarity of the C–F bond is a key feature influencing the electronic structure, making the fluorine atom electron-withdrawing and contributing to electrostatic interactions researchgate.netresearchgate.net.

Molecular orbital analyses, including frontier molecular orbital (HOMO-LUMO) gap calculations, can provide insights into molecular stability and reactivity nih.gov. The interaction between electron-rich orbitals (like C–H sigma bonds) and low-lying antibonding orbitals (like σ*CF) is central to understanding hyperconjugative stabilization of the gauche effect researchgate.netresearchgate.net.

Computational Elucidation of Reaction Mechanisms

While specific reaction mechanisms directly involving this compound are not detailed in the provided search results, DFT is a well-established methodology for elucidating reaction pathways in organic chemistry.

DFT calculations are routinely used to study reaction mechanisms, including SN1, SN2, E1, and E2 processes, by analyzing transition states, intermediates, and reaction coordinate diagrams sumitomo-chem.co.jpcoe.edu.

These calculations help in understanding the energetics of reaction steps, identifying rate-determining steps, and predicting stereoselectivity in various chemical transformations researchgate.netmdpi.commdpi.com. For instance, DFT has been applied to study the stereoselectivity of cycloaddition reactions and the mechanisms of benzyne (B1209423) generation researchgate.netmdpi.com.

Ab Initio Calculations (MP2, Coupled-Cluster) for High-Accuracy Predictions

For achieving higher accuracy in predicting molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) methods (e.g., CCSD(T)) are employed. These methods offer systematically improvable accuracy, often considered the "gold standard" in quantum chemistry.

Ab initio calculations, including MP2 and CCSD(T), are used to obtain highly accurate geometric structures, relative energies, and vibrational frequencies for different conformers of this compound researchgate.netresearchgate.net.

MP2 calculations, often performed with large basis sets like 6-311+G(d,p), have been used to determine structural parameters for the conformers of this compound researchgate.net.

These high-level methods are sometimes used in conjunction with DFT or as benchmarks to validate DFT results and achieve "chemical accuracy" (typically within 1 kcal mol⁻¹ or 4 kJ mol⁻¹) nih.govarxiv.orgchemrxiv.org.

Composite schemes that combine MP2 calculations with corrections from CC methods are developed to balance computational cost with high accuracy, particularly for complex systems or properties like core-ionization energies nih.govarxiv.org.

Molecular Dynamics Simulations for Conformational Dynamics

Conformational dynamics refers to the study of how molecules, particularly small organic compounds like this compound, change their three-dimensional structure over time due to rotations around single bonds. Molecular dynamics (MD) simulations are a powerful computational technique used to investigate these dynamic processes. By solving Newton's equations of motion for each atom in a system, MD simulations can track the atomic movements and explore the energy landscape of a molecule, revealing preferred conformations, energy barriers for interconversion, and transition pathways between different structural states mpg.denih.govnih.govreadthedocs.io.

Research into the conformational preferences of this compound has predominantly employed computational methods such as density functional theory (DFT) and experimental techniques like Fourier-transform infrared (FT-IR) spectroscopy and X-ray diffraction. These studies have identified that this compound exhibits a significant "gauche effect," particularly when protonated psu.eduresearchgate.netnih.govljmu.ac.ukdurham.ac.uk. This effect describes the preference for vicinal polar substituents to adopt a gauche conformation (approximately 60° dihedral angle) over an anti conformation (approximately 180° dihedral angle). For this compound, this preference is attributed to stereoelectronic factors, such as hyperconjugation, and potentially charge-dipole interactions, especially in its protonated form where the C-F bond and the adjacent C-N⁺H₃ bond tend to orient gauche researchgate.netresearchgate.netacs.org. Studies have identified multiple stable conformers for this compound, with some investigations detailing up to five possible stable conformers researchgate.net.

While DFT and experimental methods are effective in determining the relative stabilities and populations of specific conformers, MD simulations are instrumental in understanding the dynamics of how these conformers interconvert. MD can provide insights into the timescales of these conformational changes and the energy barriers that govern them. By simulating the system over extended periods, MD can map out the conformational landscape, highlighting the pathways and rates of transitions between the stable states identified by other methods. Enhanced sampling techniques are often employed in MD to accelerate the observation of rare conformational events, making the study of complex conformational dynamics feasible mpg.denih.gov.

The foundational data for understanding the conformational dynamics of this compound comes from studies that quantify the relative energies and populations of its stable conformers. For instance, research has determined the enthalpy difference between the trans (anti) and gauche conformers and estimated their populations at ambient temperatures.

| Conformer | Relative Enthalpy (kJ/mol) | Population (%) |

| Trans (Anti) | 0.00 | 46 ± 1 |

| Gauche | 1.35 ± 0.13 | 54 ± 1 |

Table 1: Relative conformational stability and population of this compound conformers, determined via DFT and experimental methods researchgate.net. The trans conformer is set as the reference state (0.00 kJ/mol).

These quantitative findings provide the basis for exploring the dynamic transitions between these states using molecular dynamics simulations, which would aim to elucidate the kinetic parameters governing these conformational interconversions.

List of Compounds Mentioned:

this compound

1,2-Difluoroethane

2-Fluoroethanol

N-2-Fluoroethylamide

O-2-Fluoroethyl ester

2,2,2-Trifluoroethylamine

2,2,2-Trifluoroethanol

2,2-Difluoroethylamine

1-Chloro-2-fluoroethane

Advanced Applications in Chemical Sciences Excluding Clinical Human Studies

Role as a Versatile Building Block in Organic Synthesis

2-Fluoroethanamine is a highly reactive and versatile intermediate used in the synthesis of a wide array of organic compounds. lookchem.com Its unique structure, combining a nucleophilic amino group with the electronic influence of a nearby fluorine atom, makes it a valuable building block for creating more complex molecules. lookchem.comorganic-chemistry.org This utility is leveraged in various sectors, including the pharmaceutical, agrochemical, and specialty chemical industries, where it serves as a key starting material for exploring new chemical reactions and discovering novel compounds. lookchem.com

Synthesis of Fluorinated Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs present in a vast number of pharmaceuticals and biologically active compounds. ekb.egresearchgate.netnih.gov The introduction of fluorine into these cyclic systems is a widely used strategy to enhance metabolic stability and bioavailability. e-bookshelf.demdpi.com As a primary amine, this compound provides the essential nitrogen atom required for the assembly of N-heterocyclic rings. Its fluoroethyl side chain can be incorporated into the final heterocyclic structure, imparting the unique properties associated with fluorination.

The synthesis of fluorinated heterocycles often involves cycloaddition or cyclization reactions where a nitrogen-containing component is essential. nih.govle.ac.uk While specific, widely cited examples of complex heterocycle synthesis starting directly from this compound are specialized, its fundamental structure as a primary fluoroalkylamine makes it a logical precursor for various cyclization strategies aimed at producing fluorinated nitrogen heterocycles like substituted pyridines, pyrroles, or imidazoles. e-bookshelf.delibretexts.org The reactivity of the amine group allows it to participate in reactions that form the core ring structure, thereby introducing the fluorine-containing side chain.

Incorporation into Non-Proteinogenic Fluorinated Amino Acids and Peptides

The incorporation of non-proteinogenic, or unnatural, amino acids into peptides is a powerful technique for modifying their structure and function. nih.govenamine.netfrontiersin.org Fluorinated amino acids, in particular, are of great interest because the carbon-fluorine bond can increase the proteolytic stability and lipophilicity of peptides. researchgate.netrsc.orgnih.gov These modified peptides are valuable tools in biochemical research and drug discovery.

Synthesizing these unnatural amino acids often begins with smaller, functionalized building blocks. mdpi.comnih.govsymeres.com The 2-fluoroethylamine moiety represents a key structural component in certain fluorinated amino acid side chains. General synthetic strategies for unnatural amino acids often involve appending amino and carboxylate groups to a functionalized starting material. nih.gov While many complex fluorinated amino acids are built from more elaborate precursors, the fundamental this compound structure serves as a foundational element for designing side chains that can probe biological systems or enhance peptide stability. rsc.orgnih.gov

Precursor for Specialty Chemicals and Fine Organic Reagents

The utility of this compound extends to its role as a precursor for a variety of specialty chemicals and fine organic reagents. Its reactivity allows for straightforward conversion into other functional groups, making it a valuable starting point for multi-step syntheses. lookchem.com For instance, this compound hydrochloride is used to synthesize a range of derivatives with applications in diverse chemical fields.

Some of the key reagents synthesized from this compound include isocyanates and ureas, which are themselves important intermediates in organic chemistry.

| Compound Synthesized | Chemical Class | Reference |

|---|---|---|

| 2-fluoroethylisocyanate | Isocyanate | researchgate.net |

| 1,3-bis-(2-fluoroethyl) urea (B33335) (BFU) | Urea | researchgate.net |

| N-2-fluoroethylmaleimide | Maleimide | researchgate.net |

| 1-O-(4-(2-fluoroethyl-carbamoyloxymethyl)-2-nitrophenyl)-O-β-D-glucopyronuronate (FEAnGA) | Glucuronide Derivative | researchgate.net |

Contribution to Radiochemistry Research as a Synthon for ¹⁸F-Tracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of biomolecules labeled with positron-emitting radionuclides. uci.edu Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its nearly ideal physical and nuclear properties, including a convenient half-life of 109.7 minutes. uci.eduwikipedia.org The development of new PET tracers often involves a "building block" or "synthon" approach, where a small, ¹⁸F-labeled molecule is prepared and then attached to a larger, biologically active molecule.

The 2-fluoroethyl group is one of the most common motifs used in the design of ¹⁸F-labeled PET tracers. Synthons like 2-[¹⁸F]fluoroethyl tosylate or 2-[¹⁸F]fluoroethylazide are prepared and then conjugated to peptides, antibodies, or small molecules. These synthons are derived from precursors that share the core structure of this compound, highlighting its foundational role in the development of these critical imaging agents.

Development of ¹⁸F-Labeled Imaging Probes for Preclinical and Biochemical Research

The 2-fluoroethyl group has been successfully incorporated into a wide variety of ¹⁸F-labeled imaging probes for preclinical research. mdpi.comlibretexts.orgsymeres.com These probes allow for the non-invasive, in vivo visualization and quantification of biological processes, such as enzyme activity or receptor expression.

A notable example is the synthesis and evaluation of [¹⁸F]-FEAnGA, a PET tracer designed to measure the activity of the enzyme beta-glucuronidase. researchgate.net This tracer was synthesized using a derivative of this compound, demonstrating the direct application of this compound in creating sophisticated tools for biochemical research. researchgate.net The development of such probes is crucial for studying disease mechanisms and evaluating the efficacy of potential new therapies in preclinical models. mdpi.com

Applications in Materials Science: Examples in Perovskite Solar Cells and Beyond

In the field of materials science, this compound has emerged as a key additive in the fabrication of high-performance perovskite solar cells (PSCs). mdpi.com Perovskite films, which are the central component of these solar cells, often suffer from defects that can limit their efficiency and stability. nih.govmdpi.com Researchers have found that incorporating fluoroethylamine cations into the perovskite film can effectively "passivate" these defects, meaning they neutralize the sites that cause undesirable energy loss through non-radiative recombination. e-bookshelf.denih.gov

The introduction of this compound (referred to as 1FEA in some studies) leads to several beneficial changes in the perovskite material. It suppresses non-radiative recombination, increases the charge-carrier lifetime, and improves the hydrophobicity of the film's surface, making it more resistant to degradation from moisture. nih.gov Studies have shown that adding 2-fluoroethylamine hydrochloride (FEACl) as an additive can significantly enhance the crystallinity of the perovskite film, promoting the formation of the desired crystal phase (α-FAPbI₃). lookchem.comle.ac.uk This results in PSCs with both higher power conversion efficiency (PCE) and improved long-term stability. lookchem.comle.ac.uk

The impact of this compound on perovskite solar cell performance is significant, as demonstrated by key research findings.

| Additive Used | Key Improvement | Resulting Performance | Reference |

|---|---|---|---|

| 2-fluoroethylamine (1FEA) | Defect passivation and improved carrier lifetime | Power Conversion Efficiency (PCE) of 23.40% | nih.govmdpi.com |

| 2-fluoroethylamine hydrochloride (FEACl) | Enhanced crystallinity and phase stabilization | PCE increased to 24.30% with a fill factor of 84.37% | lookchem.comle.ac.uk |

| 2-fluoroethylamine hydrochloride (FEACl) | Improved environmental stability | Maintained 83.57% of initial PCE after 1000 hours in ambient humidity | lookchem.com |

Emerging Trends and Future Research Directions in 2 Fluoroethanamine Chemistry

Deeper Mechanistic Understanding of Fluorine-Induced Effects on Reactivity

A comprehensive understanding of how the fluorine atom influences the reactivity of the ethanamine functional group is essential for the design of new reactions and applications involving 2-fluoroethanamine. The high electronegativity of fluorine can significantly alter electron distribution, thereby impacting the nucleophilicity, basicity, and participation of the molecule in various reaction mechanisms. Current research is dedicated to elucidating the electronic and steric effects of fluorine on the amine group and adjacent carbon atoms. Computational chemistry plays a pivotal role in these mechanistic investigations, offering insights into transition states, reaction pathways, and the stabilization or destabilization of chemical intermediates. For example, studies on analogous fluoroalkyl amines have indicated that the fluorine atom can influence conformational preferences through charge-dipole interactions, which, in turn, can affect reactivity nih.gov. Future research will likely focus on investigating the specific effects of fluorine on common amine reactions, such as nucleophilic additions and electrophilic substitutions, to achieve more precise control over chemical transformations involving this compound.

Exploration of Advanced Analytical Probes for Complex Systems

The accurate detection and quantification of this compound within complex matrices, such as biological samples or intricate reaction mixtures, necessitate the utilization of advanced analytical techniques. Research efforts are concentrated on developing analytical methods that offer high sensitivity and selectivity for the analysis of this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely employed for the identification and quantification of small molecules, including this compound and its derivatives nih.govgoogle.com.nachemsrc.com. The development of novel analytical probes, potentially incorporating fluorescence or other signaling mechanisms, could enable real-time monitoring capabilities or enhanced sensitivity for trace analysis. Future research may involve the integration of hyphenated techniques or the design of specific recognition elements for the selective capture and detection of this compound in challenging analytical environments.

Expansion into Novel Material Science Applications

While this compound is frequently employed as a foundational building block in medicinal chemistry and organic synthesis, its unique properties are increasingly being explored for novel applications in material science. The presence of fluorine can impart desirable characteristics to materials, including enhanced thermal stability, modified surface properties, and unique electronic behaviors. Researchers are investigating the incorporation of this compound or its derivatives into polymeric structures, with the goal of creating materials with tailored properties for applications in areas such as separation science, sensing technologies, and electronic materials vulcanchem.com. For instance, fluorinated organic materials are being developed for use in organic electronics, and compounds like this compound could serve as precursors or functional components within such systems researchgate.net. The exploration of halogen bonding interactions involving the fluorine atom may also present opportunities in crystal engineering and the development of functional supramolecular assemblies.

Q & A

Basic: What are the most reliable synthetic routes for 2-fluoroethanamine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic fluorination or reductive amination. A robust approach adapted from multistep protocols for analogous fluoroamines includes:

- Step 1: Fluorination of a precursor (e.g., 2-aminoethanol) using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions .

- Step 2: Purification via column chromatography or recrystallization to isolate the amine hydrochloride salt.

Optimization Tips: - Monitor reaction temperature (ideally -20°C to 0°C) to minimize side reactions like elimination.

- Use inert gas (N₂/Ar) to prevent moisture-induced degradation.

- Validate purity via <sup>1</sup>H/<sup>19</sup>F NMR and mass spectrometry .

Basic: How should researchers characterize the structural and electronic effects of the fluorine atom in this compound?

Methodological Answer:

- Spectroscopic Analysis:

- <sup>19</sup>F NMR: Compare chemical shifts (δ) with non-fluorinated analogs to assess electronic effects (e.g., deshielding due to fluorine’s electronegativity) .

- IR Spectroscopy: Identify C-F stretching vibrations (~1100–1000 cm⁻¹).

- Computational Studies:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and bond angles.

- Comparative Data:

- Reference PubChem entries for analogous compounds (e.g., 2,2-difluoroethylamine) to contextualize findings .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural impurities. A systematic approach includes:

- Replication: Repeat experiments using identical protocols (e.g., cell lines, incubation times) as conflicting studies .

- Purity Validation: Ensure ≥98% purity via HPLC and elemental analysis .

- Structural Confirmation: Use X-ray crystallography or NOESY NMR to verify stereochemistry and conformation .

- Meta-Analysis: Compare data across databases (e.g., PubChem, NIST) to identify outliers .

Advanced: What strategies are effective for studying this compound’s interactions with biological macromolecules?

Methodological Answer:

- Binding Assays:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with target proteins (e.g., amine oxidases) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations:

- Model interactions with lipid bilayers or enzymes to predict metabolic pathways .

- In Vivo Studies:

- Use radiolabeled <sup>18</sup>F-2-fluoroethanamine for PET imaging to track biodistribution .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound analogs?

Methodological Answer:

- Structural Modifications:

- Synthesize derivatives with varying substituents (e.g., methoxy, thiophene) and fluorination patterns .

- Activity Profiling:

- Test analogs in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and correlate with computed parameters (logP, polar surface area).

- Data Integration:

- Use cheminformatics tools (e.g., RDKit) to cluster compounds by activity and structural features .

Basic: What quality control measures are critical for ensuring batch-to-batch consistency in this compound synthesis?

Methodological Answer:

- Analytical Standards:

- Batch Testing:

- Mandatory <sup>1</sup>H/<sup>19</sup>F NMR, HPLC purity (>98%), and residual solvent analysis (GC-MS) .

- Documentation:

- Adhere to Beilstein Journal guidelines for experimental reproducibility, including detailed synthetic protocols and spectral data in supplementary materials .

Advanced: How should researchers address the metabolic instability of this compound in pharmacokinetic studies?

Methodological Answer:

- Stability Assays:

- Incubate compound in liver microsomes or plasma (human/rodent) to identify degradation products (LC-MS/MS) .

- Prodrug Design:

- Mask the amine group with acyloxyalkyl carbamates to enhance bioavailability .

- In Silico Predictions:

- Use ADMET software (e.g., SwissADME) to predict metabolic hotspots and guide structural optimization .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification .

- Waste Disposal:

- Neutralize acidic/basic residues before disposal. Collect fluorinated waste separately for incineration .

- Emergency Procedures:

- Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Reactivity Modeling:

- Solvent Effects:

- Apply COSMO-RS to predict solubility and solvent interactions in polar aprotic media (e.g., DMF, THF) .

- Validation:

- Compare computed activation energies with experimental kinetic data from stopped-flow techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.